molecular formula C21H20N2O2 B4623130 4-(4-morpholinyl)-N-2-naphthylbenzamide

4-(4-morpholinyl)-N-2-naphthylbenzamide

Cat. No. B4623130
M. Wt: 332.4 g/mol
InChI Key: BXRMHSDSBWLHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • "4-(4-morpholinyl)-N-2-naphthylbenzamide" is a compound that can be anticipated to have interesting chemical and physical properties based on its structural components, such as the morpholine ring and naphthyl group.

Synthesis Analysis

  • Compounds similar to "4-(4-morpholinyl)-N-2-naphthylbenzamide" have been synthesized through multicomponent reactions involving components like naphthol, morpholine, and benzaldehyde or benzonitrile (Chen et al., 2011).

Molecular Structure Analysis

  • The molecular conformation of related compounds is stabilized by intramolecular hydrogen bonds, with morpholine rings adopting a chair conformation (Chen et al., 2011).
  • The dihedral angles between the naphthalene and benzene rings in these molecules are significant, indicating a perpendicular arrangement (Zhao, 2012).

Chemical Reactions and Properties

  • The alkaline hydrolysis of related compounds like 4-(2-formylbenzoyl)morpholine demonstrates specific reaction mechanisms and rate coefficients, with intramolecular catalysis observed in some cases (Bowden et al., 1997).

Physical Properties Analysis

  • The physical properties of these compounds, such as crystal structure and molecular geometry, have been extensively studied. Crystallographic analysis reveals specific bond lengths, angles, and conformations, which are key to understanding the physical characteristics (Zhao, 2012).

Chemical Properties Analysis

  • The chemical properties, like reactivity and stability, of related compounds can be inferred from studies focusing on similar molecular structures. The presence of specific functional groups like the amide bond and morpholine ring influences these properties (Piontek et al., 2018).

Scientific Research Applications

Enantioselective Catalysis

  • Enantioselective N-Heterocyclic Carbene Catalysis : The use of 4-MeOC6H4 morpholinone catalyst in the enantioselective synthesis of 2-aryl propionates illustrates a novel application in organic synthesis (Nakano & Lupton, 2016).

Molecular Synthesis and Analysis

  • Synthesis of Naphthalene and Benzene Derivatives : Research on the synthesis of C22H20N2O2, a compound involving morpholine and naphthalene, shows its utility in exploring new chemical structures (Chen, Zhao, Qian, & Hou, 2011).
  • Development of New Dyes : A study on the condensation of 4-halogeno-1,8-naphthalic anhydride with cyclic secondary amines, including morpholino derivatives, demonstrates applications in dye development for synthetic-polymer fibers (Peters & Bide, 1985).

Pharmacological Applications

  • Topical Drug Delivery : Investigation into morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen highlights the potential in improving topical drug delivery systems (Rautio et al., 2000).

Catalytic Reactions

  • Copper-Catalyzed Intramolecular Amination : A study on the copper-catalyzed intramolecular amination for the synthesis of isoindolinones, including those with N-naphthyl-substituted substrates, has implications for medicinal chemistry applications (Yamamoto et al., 2016).

Material Science

  • Photodynamic Therapy : A study on a ferrocene-functionalized [2]rotaxane with two fluorophores as stoppers, including a 4-morpholin-naphthalimide fluorophore, demonstrates potential applications in the fields of functional molecules and molecular machines (Zhang et al., 2013).

Environmental Analysis

  • Trace Metal Analysis : The use of morpholine-4-carbodithioates for the preconcentration and determination of trace amounts of vanadium and molybdenum in environmental samples showcases an application in environmental monitoring (Puri et al., 1998).

properties

IUPAC Name

4-morpholin-4-yl-N-naphthalen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-21(22-19-8-5-16-3-1-2-4-18(16)15-19)17-6-9-20(10-7-17)23-11-13-25-14-12-23/h1-10,15H,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRMHSDSBWLHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholin-4-yl)-N-(naphthalen-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-morpholinyl)-N-2-naphthylbenzamide
Reactant of Route 2
Reactant of Route 2
4-(4-morpholinyl)-N-2-naphthylbenzamide
Reactant of Route 3
Reactant of Route 3
4-(4-morpholinyl)-N-2-naphthylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(4-morpholinyl)-N-2-naphthylbenzamide
Reactant of Route 5
Reactant of Route 5
4-(4-morpholinyl)-N-2-naphthylbenzamide
Reactant of Route 6
Reactant of Route 6
4-(4-morpholinyl)-N-2-naphthylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.